

# A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH

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## Compound of Interest

Compound Name: *Boc-Orn-OH*

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N- $\alpha$ -tert-butyloxycarbonyl-L-ornithine, commonly abbreviated as **Boc-Orn-OH**, is a pivotal derivative of the non-proteinogenic amino acid L-ornithine.[1][2] Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the  $\alpha$ -amino function makes it an indispensable building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][3] This guide provides an in-depth examination of its chemical properties, experimental protocols, and its role in broader biochemical pathways.

## Core Chemical and Physical Properties

**Boc-Orn-OH** is a white crystalline powder.[1] The presence of the Boc group modifies the solubility and reactivity of the parent ornithine molecule, allowing for its controlled incorporation into growing peptide chains.[1]

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	[1][3][4]
Molecular Weight	232.28 g/mol	[1][3][4]
Appearance	White crystalline powder	[1]
Optical Rotation ([α] <sub>D</sub> )	+24.0° ± 2.0° (c=1 in methanol)	[1][3]
Stereochemistry	S-configuration	[1]
CAS Number	21887-64-9	[3]
Solubility	Soluble in organic solvents such as methanol, acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[1][2]	[1][2]

## Detailed Chemical Characteristics

### Structure and Stereochemistry

**Boc-Orn-OH** possesses the S-configuration at the alpha-carbon, consistent with its L-ornithine precursor.[1] The key structural feature is the tert-butyloxycarbonyl (Boc) group attached to the α-amino group (Nα), while the terminal δ-amino group (Nδ) of the side chain remains unprotected and available for subsequent chemical modification if desired. This differential protection is fundamental to its utility in peptide synthesis.

### Reactivity and Chemical Reactions

The chemical behavior of **Boc-Orn-OH** is dominated by the Boc protecting group and the carboxylic acid function.

- Deprotection: The Nα-Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions.[1][5] This is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][6] The mechanism

involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[6]

- **Peptide Coupling:** The carboxylic acid moiety of **Boc-Orn-OH** is activated to facilitate the formation of a peptide bond with the free N-terminal amine of a growing peptide chain. Standard coupling agents such as dicyclohexylcarbodiimide (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), or HATU are commonly employed for this purpose.[1][7]
- **Hydrolysis:** Under specific conditions, the compound can be hydrolyzed to regenerate L-ornithine.[1]

## Experimental Protocols

### Synthesis of Boc-Orn-OH

The standard method for synthesizing **Boc-Orn-OH** involves the direct protection of the  $\alpha$ -amino group of L-ornithine.

Protocol: Direct Boc Protection of L-Ornithine

- **Dissolution:** Dissolve L-Ornithine in a suitable solvent system, often a mixture of an organic solvent like dichloromethane or tetrahydrofuran and an aqueous basic solution.[1]
- **Base Addition:** Add a base, such as triethylamine or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.[1]
- **Reagent Addition:** Slowly add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), the protecting reagent, to the solution. The reaction proceeds via a nucleophilic acyl substitution where the  $\alpha$ -amino group attacks a carbonyl carbon of the anhydride.[1][6]
- **Reaction:** Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC or HPLC).
- **Work-up and Purification:** Following the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts. The product, **Boc-Orn-OH**, is then typically purified by recrystallization or chromatography.

## Boc Solid-Phase Peptide Synthesis (SPPS)

**Boc-Orn-OH** is a standard reagent in the Boc/Bzl protection scheme for SPPS.[8] This strategy uses an acid-labile Boc group for temporary N $\alpha$ -protection and more stable, benzyl-based groups for side-chain protection.[8]

Protocol: Single Coupling Cycle in Boc-SPPS

- Deprotection: The N $\alpha$ -Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
- Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine. This is achieved by washing the resin with a solution of a hindered base, typically diisopropylethylamine (DIEA) in DCM.[8]
- Coupling: The incoming **Boc-Orn-OH** is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, or DIC/HOAt) and DIEA.[7] This activated solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[7]
- Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.[8]

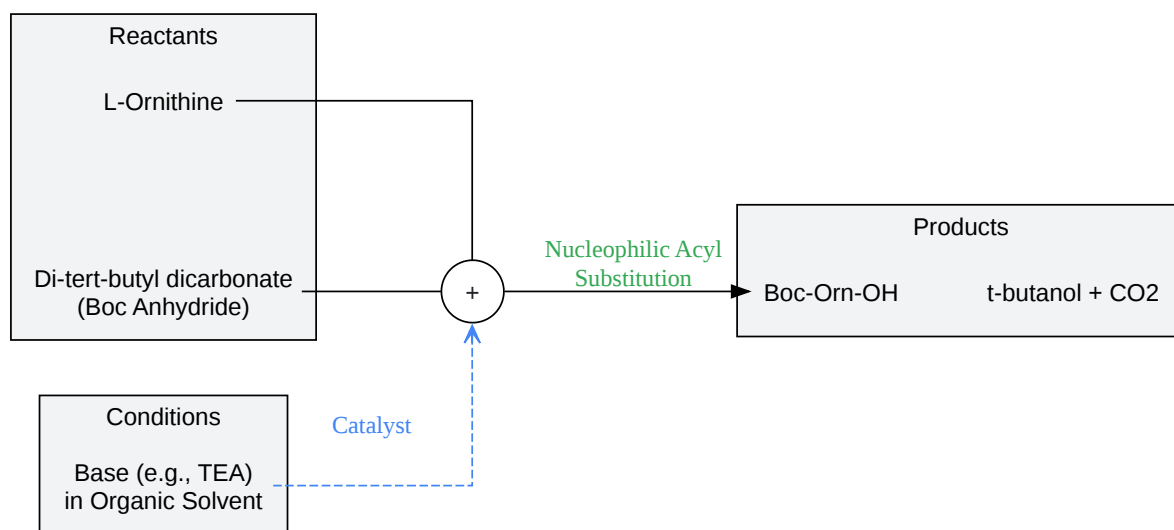
## Analytical Characterization

The identity, purity, and stereochemical integrity of **Boc-Orn-OH** are confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric excess.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive structural confirmation of the molecule, showing characteristic signals for the Boc group, the ornithine backbone, and the side chain.[9]

## Visualizations of Key Processes

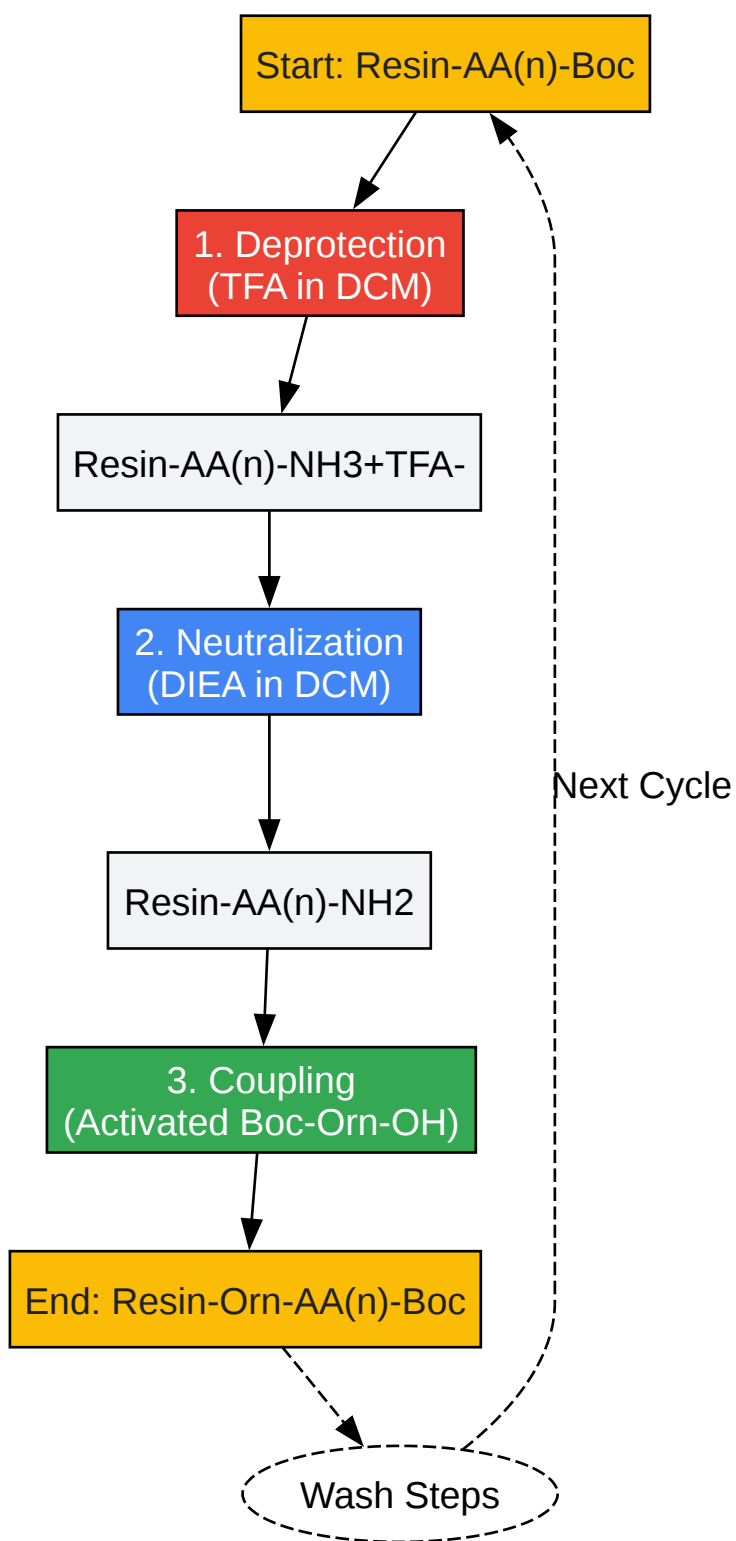
## Synthesis of Boc-Orn-OH

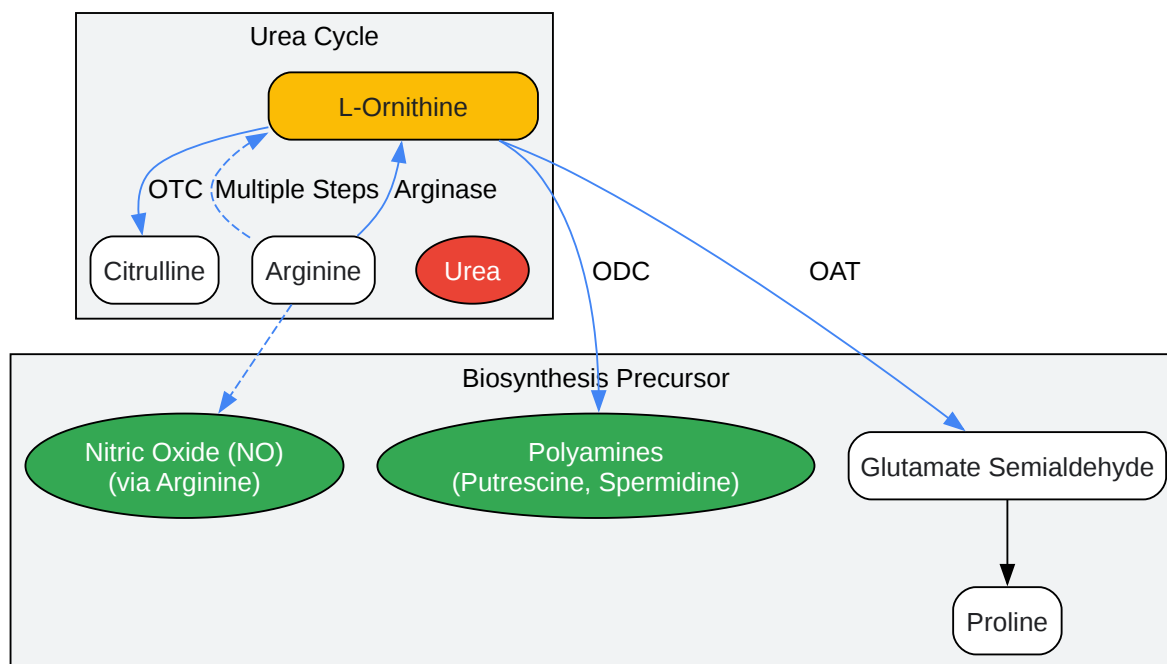


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Caption: Reaction scheme for the synthesis of **Boc-Orn-OH**.

## Boc-SPPS Workflow





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